molecular formula C15H10N2O2 B11938333 (2E)-2-(4-nitrophenyl)-3-phenyl-2-propenenitrile CAS No. 16610-82-5

(2E)-2-(4-nitrophenyl)-3-phenyl-2-propenenitrile

Katalognummer: B11938333
CAS-Nummer: 16610-82-5
Molekulargewicht: 250.25 g/mol
InChI-Schlüssel: LHERNHSFIPILFV-UVTDQMKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-2-(4-nitrophenyl)-3-phenyl-2-propenenitrile is an organic compound characterized by the presence of a nitrophenyl group and a phenyl group attached to a propenenitrile backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-nitrophenyl)-3-phenyl-2-propenenitrile typically involves the reaction of 4-nitrobenzaldehyde with benzyl cyanide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-2-(4-nitrophenyl)-3-phenyl-2-propenenitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: Formation of (2E)-2-(4-aminophenyl)-3-phenyl-2-propenenitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, although specific products depend on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

(2E)-2-(4-nitrophenyl)-3-phenyl-2-propenenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Materials Science: Investigated for its properties in the development of novel materials with specific electronic or optical characteristics.

Wirkmechanismus

The mechanism of action of (2E)-2-(4-nitrophenyl)-3-phenyl-2-propenenitrile depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. In substitution reactions, the nitro group acts as a leaving group, allowing nucleophiles to attach to the aromatic ring.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2E)-1-(4-Nitrophenyl)-3-(2-pyridinyl)-2-propen-1-one: Similar structure but with a pyridinyl group instead of a phenyl group.

    Methyl (2E)-3-(4-nitrophenyl)-2-propenoate: Similar structure but with a methyl ester group instead of a nitrile group.

Uniqueness

(2E)-2-(4-nitrophenyl)-3-phenyl-2-propenenitrile is unique due to the presence of both a nitrophenyl group and a phenyl group attached to a propenenitrile backbone

Eigenschaften

CAS-Nummer

16610-82-5

Molekularformel

C15H10N2O2

Molekulargewicht

250.25 g/mol

IUPAC-Name

(E)-2-(4-nitrophenyl)-3-phenylprop-2-enenitrile

InChI

InChI=1S/C15H10N2O2/c16-11-14(10-12-4-2-1-3-5-12)13-6-8-15(9-7-13)17(18)19/h1-10H/b14-10-

InChI-Schlüssel

LHERNHSFIPILFV-UVTDQMKNSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-]

Kanonische SMILES

C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.